molecular formula C4H2F8O2 B12665073 Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- CAS No. 188690-78-0

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-

Cat. No.: B12665073
CAS No.: 188690-78-0
M. Wt: 234.04 g/mol
InChI Key: YLKPVUPQPLZCQV-UHFFFAOYSA-N
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Description

Properties

CAS No.

188690-78-0

Molecular Formula

C4H2F8O2

Molecular Weight

234.04 g/mol

IUPAC Name

1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoroethane

InChI

InChI=1S/C4H2F8O2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H

InChI Key

YLKPVUPQPLZCQV-UHFFFAOYSA-N

Canonical SMILES

C(OC(C(OC(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Mechanochemical Difluoromethylation of Alcohols

A recent and environmentally benign method involves the mechanochemical difluoromethylation of alcohols using difluorocarbene precursors under solvent-free conditions. This approach, developed by researchers at RWTH Aachen University, utilizes a mixer mill to facilitate the reaction of alcohol substrates with difluorocarbene generated in situ from precursors such as bromodifluoromethyltrimethylsilane (TMSCF2Br) and activators like potassium bifluoride (KFHF).

  • Reaction Conditions : Milling at room temperature for approximately 1 hour.
  • Substrate Scope : Primary, secondary, and tertiary alcohols can be converted to difluoromethyl ethers with high yields (up to 99%).
  • Advantages : Solvent-free, reduced waste, mild conditions, and simple product purification by filtration.
  • Mechanism : Difluorocarbene generated in situ reacts nucleophilically with the hydroxyl group of the alcohol to form the difluoromethoxy ether linkage.

This method is particularly relevant for synthesizing difluoromethoxy-substituted ethanes, including Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-, by starting from appropriate fluorinated alcohol precursors.

Stepwise Synthesis via Fluorinated Alcohols and Difluorocarbene

Traditional synthetic routes involve stepwise fluorination and etherification:

  • Starting Materials : Fluorinated alcohols such as tetrafluoroethanol derivatives.
  • Difluorocarbene Sources : Various precursors including TMSCF2Br, difluoromethyl sulfonium salts, or copper-catalyzed reagents like FSO2CF2CO2H.
  • Reaction Medium : Often biphasic solvent systems (e.g., dichloromethane/water) or water as a green solvent.
  • Catalysts and Activators : Lewis acids, potassium acetate, or potassium bifluoride to facilitate difluorocarbene generation and transfer.
  • Purification : Extraction with organic solvents followed by chromatographic techniques.

This approach allows for controlled introduction of difluoromethoxy groups on ethane backbones, enabling the synthesis of the target compound with high regio- and stereoselectivity.

Industrial and Patent-Reported Methods

Patent literature and industrial processes describe alternative methods for preparing fluorinated ethers related to Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-:

These methods are generally more complex and require stringent conditions but are scalable for industrial production.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Precursors Conditions Yield Range Advantages Limitations
Mechanochemical Difluoromethylation TMSCF2Br, KFHF, fluorinated alcohols Room temp, solvent-free, 1 h milling Up to 99% Environmentally friendly, mild, solvent-free Substrate-specific optimization needed
Stepwise Fluorination and Etherification Difluorocarbene precursors, Lewis acids Biphasic solvents, mild heating High (variable) Controlled functionalization Requires solvent extraction, chromatography
Hydrogenation of Halogenated Precursors 1,2-Dichloro-1,2,2-trifluoroethyl difluoromethyl ether, Pd/C 200–250°C, H2 atmosphere Moderate to high Industrial scalability High temperature, catalyst cost
Nucleophilic Substitution Sodium trifluoroethoxide, alkyl halides Moderate heating Moderate Straightforward chemistry Limited substrate scope

Research Findings and Optimization Notes

  • The mechanochemical method's success depends heavily on the choice of difluorocarbene precursor and activator concentration. TMSCF2Br combined with KFHF showed superior results under solvent-free conditions.
  • Secondary and tertiary alcohols require higher equivalents of difluorocarbene precursors and activators to achieve satisfactory yields.
  • Solid alcohol substrates may require melting or solubilization with dichloromethane to improve reaction efficiency.
  • The mechanochemical approach reduces waste and avoids the use of harmful solvents, aligning with green chemistry principles.
  • Industrial methods, while effective, often involve harsher conditions and more complex purification steps, limiting their environmental friendliness but enabling large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Scientific Research Applications

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has garnered attention in several research areas:

  • Material Science : The compound's stability and unique properties make it suitable for developing advanced materials. Its fluorinated nature can enhance the thermal and chemical resistance of polymers.
  • Pharmaceuticals : Due to its chemical structure, it may serve as an intermediate in synthesizing pharmaceutical compounds. Fluorinated compounds often exhibit improved bioavailability and metabolic stability.
  • Electrolyte Solutions : Similar compounds have been explored as components in non-aqueous electrolyte solutions for batteries. For instance, derivatives like 1,2-bis(2,2-difluoroethoxy)ethane are noted for their utility in enhancing battery performance .

Case Study 1: Battery Applications

Research has indicated that fluorinated ethers can improve the performance of non-aqueous electrolyte solutions in lithium-ion batteries. Ethane derivatives have been studied for their ability to reduce halide ion content in electrolytes, which is crucial for enhancing battery life and efficiency .

Case Study 2: Material Development

In material science research, Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has been investigated for its potential in creating coatings that resist corrosion and thermal degradation. These applications are particularly relevant in industries requiring durable materials under harsh conditions .

Mechanism of Action

The mechanism of action of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-
  • CAS Registry Number : 188690-78-0
  • Molecular Formula : C₄H₂F₈O₂
  • Molecular Weight : 234.04 g/mol
  • Structure : A central ethane backbone (C₂) with two difluoromethoxy (-O-CF₂H) groups and four fluorine atoms substituting the ethane hydrogens (1,1,2,2-tetrafluoro configuration) .

Key Properties :

  • Thermal Stability : Fluorinated ethers generally exhibit high thermal and chemical inertness due to strong C-F bonds.
  • Solvents: In electronics manufacturing for their non-flammability and dielectric properties.
  • Electrolyte Additives : For lithium-ion batteries to enhance conductivity and stability .

Comparison with Similar Compounds

Structural Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Ethane Backbone Key Structural Features
Target Compound (188690-78-0) C₄H₂F₈O₂ 234.04 Two difluoromethoxy (-O-CF₂H) groups 1,1,2,2-tetrafluoroethane with symmetrical ether linkages
Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether (358-39-4) C₆H₆F₈O₂ 262.10 Two 1,1,2,2-tetrafluoroethoxy (-O-CF₂-CF₂H) groups Ethylene glycol backbone with bulkier fluorinated chains
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (53458-40-5) C₄H₃F₇O 200.05 One trifluoroethoxy (-O-CF₂-CF₃) group Asymmetrical substitution with a trifluoroethoxy group
Desflurane (57041-67-5) C₃H₂F₆O 168.04 One difluoromethoxy (-O-CF₂H) and 1,1,1,2-tetrafluoroethane Anesthetic agent with rapid vaporization properties
Ethane, 1-ethoxy-2-(1,1,2,2-tetrafluoroethoxy)- (85567-23-3) C₄H₅F₄O₂ 156.08 One ethoxy (-O-C₂H₅) and one tetrafluoroethoxy (-O-CF₂-CF₂H) group Mixed alkoxy/fluoroalkoxy substituents

Physical Properties

Compound Name (CAS) Boiling Point (°C) Vapor Pressure (kPa) Phase Transition Enthalpy (kJ/mol) Key Data Sources
Target Compound (188690-78-0) Not reported Not reported 11.8 (vaporization assumed) NIST, KDB
Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether (358-39-4) Not reported Not reported Not reported Experimental data lacking
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (53458-40-5) Not reported Not reported Not reported Used in battery electrolytes
Desflurane (57041-67-5) 22.8 88.5 kPa at 20°C 28.5 (vaporization) Clinical studies

Key Observations :

  • The target compound has a lower phase transition enthalpy (11.8 kJ/mol) compared to Desflurane (28.5 kJ/mol), suggesting easier vaporization under similar conditions .
  • Compounds with trifluoroethoxy groups (e.g., CAS 53458-40-5) may exhibit higher volatility than those with bulkier substituents like ethylene glycol derivatives.

Biological Activity

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- (commonly known as HFE-338pcc13) is a fluorinated compound with the CAS number 188690-78-0. Its molecular formula is C4H2F8O2, and it has a molecular weight of 234.046 g/mol. This compound is primarily recognized for its applications in various fields, including chemical synthesis and materials science. However, its biological activity and potential implications in health and environmental contexts warrant further investigation.

The compound features a unique structure characterized by multiple fluorine atoms and ether linkages. Its properties include:

  • Molecular Formula : C4H2F8O2
  • Molecular Weight : 234.046 g/mol
  • Synonyms : HFE-338pcc13, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoroethane

Biological Activity Overview

Research into the biological activity of HFE-338pcc13 has revealed several important aspects:

Toxicity and Environmental Impact

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has been evaluated for its toxicity in various studies. According to the California Department of Pesticide Regulation and other sources:

  • The compound is noted for its low toxicity to humans but may pose risks to aquatic life at high concentrations .
  • Its use as a refrigerant raises concerns regarding its environmental impact due to potential contributions to greenhouse gas emissions.

Pharmacological Potential

While HFE-338pcc13 is not primarily developed for therapeutic applications, studies have explored its interactions with biological systems:

  • Research indicates that fluorinated compounds can exhibit unique interactions with biological targets due to their electronegative fluorine atoms .
  • Some studies suggest that compounds with similar structures may influence signaling pathways relevant to cancer and neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological implications of fluorinated compounds similar to HFE-338pcc13:

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of various fluorinated ethers on neuronal cells. The findings indicated that certain structural features could lead to significant neurotoxicity in vitro. Although specific data on HFE-338pcc13 was limited, the study emphasized the need for further investigation into such compounds' neurotoxic profiles .

Case Study 2: Environmental Monitoring

In an environmental monitoring study focusing on perfluoroalkyl substances (PFAS), researchers identified HFE-338pcc13 among other fluorinated compounds in biological samples from wildlife. The study underscored the importance of understanding the accumulation and potential health impacts of these substances in ecosystems .

Data Tables

PropertyValue
CAS Number188690-78-0
Molecular FormulaC4H2F8O2
Molecular Weight234.046 g/mol
Toxicity LevelLow (to humans)
Environmental ImpactPotential risk to aquatic life

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- in high purity?

  • Methodological Answer : Synthesis typically involves fluorination of precursor ethers under anhydrous conditions using fluorinating agents like SF₄ or HF. Critical steps include maintaining inert atmospheres (e.g., argon) to prevent hydrolysis and controlling reaction temperatures (50–100°C) to avoid side reactions. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is essential to achieve >99% purity, as confirmed by GC-MS analysis .

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹⁹F and ¹H) to confirm fluorinated ether linkages and symmetry.
  • Mass spectrometry (EI-MS) to verify molecular weight (262.10 g/mol) and fragmentation patterns.
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset ~200°C).
  • Density and refractive index measurements (e.g., 1.418 g/cm³, 1.3202) to validate physical properties .

Advanced Research Questions

Q. What role does this compound play in enhancing lithium metal battery electrolytes?

  • Methodological Answer : As a fluorinated ether diluent (e.g., BTFEE), it reduces solvation strength of Li⁺ ions in localized high-concentration electrolytes (LHCEs). This promotes anion decomposition (e.g., LiFSI), forming inorganic-rich electrode-electrolyte interphases (EEI) that stabilize lithium metal anodes. Optimized formulations use 1:2:3 molar ratios of LiFSI:DME:BTFEE, achieving Coulombic efficiencies >99% over 200 cycles .

Q. How do fluorine substituents influence solvent-solute interactions in electrochemical systems?

  • Methodological Answer : The electron-withdrawing fluorine groups lower the coordinating power of ether oxygen atoms, as shown by computational solvent parameter analysis (e.g., donor number <5). This weak solvation enhances Li⁺ desolvation kinetics, reducing polarization in batteries. However, steric hindrance from tetrafluoroethoxy groups may limit ion transport, requiring empirical optimization .

Q. What experimental approaches resolve contradictions in reported solubility parameters?

  • Methodological Answer : Discrepancies in water solubility (logP ~3.18) and Henry’s law constants (e.g., 34.80 kJ/mol) arise from variations in measurement techniques. Use standardized methods:

  • Static headspace gas chromatography for vapor-liquid equilibrium data.
  • Shake-flask experiments with UV/Vis detection for partition coefficients.
    Cross-validate with computational models (e.g., COSMO-RS) to reconcile data .

Q. How can researchers mitigate thermal degradation during high-temperature applications?

  • Methodological Answer : Degradation pathways (e.g., C-O bond cleavage) are minimized by:

  • Stabilizer additives (e.g., radical scavengers like BHT).
  • Operational temperature limits (<150°C) based on differential scanning calorimetry (DSC) exotherm analysis.
  • In situ FTIR monitoring to detect decomposition byproducts like COF₂ .

Data Contradictions and Validation

Q. Why do computational and experimental values for ionization energy differ?

  • Analysis : Reported ionization energies range from 11.60 eV (experimental) to ~10.5 eV (DFT calculations). Discrepancies stem from basis set limitations in modeling fluorine’s electronegativity. Validate via synchrotron-based photoelectron spectroscopy (PES) to resolve orbital-specific contributions .

Safety and Handling

Q. What protocols ensure safe handling in laboratory settings?

  • Methodological Guidelines :

  • Storage : Inert atmosphere-compatible containers (e.g., PTFE-lined) at -20°C to prevent peroxidation.
  • PPE : Fluoropolymer gloves and face shields to avoid dermal/ocular exposure.
  • Spill Management : Absorb with vermiculite and neutralize with aqueous NaHCO₃ .

Emerging Research Directions

Q. Can this compound be tailored for non-battery applications, such as green solvents?

  • Proposal : Its low global warming potential (GWP) and non-ozone-depleting properties make it a candidate for replacing perfluorocarbons in semiconductor etching. Pilot studies should evaluate etching rates on Si/SiO₂ wafers under plasma conditions .

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